molecular formula C13H11ClN2O3S B12882254 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile

2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile

Cat. No.: B12882254
M. Wt: 310.76 g/mol
InChI Key: IOGSHJOKECKERJ-OUKQBFOZSA-N
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Description

2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile typically involves multi-step organic reactions. The starting materials may include 3-chloro-7-methoxyquinoline and methylsulfonyl acetonitrile. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloroquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile
  • 2-(7-Methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile
  • 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylthio)acetonitrile

Uniqueness

2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile is unique due to the presence of both chloro and methoxy substituents on the quinoline ring, as well as the methylsulfonyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

(2E)-2-(3-chloro-7-methoxy-1H-quinolin-2-ylidene)-2-methylsulfonylacetonitrile

InChI

InChI=1S/C13H11ClN2O3S/c1-19-9-4-3-8-5-10(14)13(16-11(8)6-9)12(7-15)20(2,17)18/h3-6,16H,1-2H3/b13-12+

InChI Key

IOGSHJOKECKERJ-OUKQBFOZSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(/C(=C(/C#N)\S(=O)(=O)C)/N2)Cl

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=C(C#N)S(=O)(=O)C)N2)Cl

Origin of Product

United States

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